2'-Carboethoxy-2,2-dimethylpropiophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboethoxy-2,2-dimethylpropiophenone typically involves the esterification of 2,2-dimethylpropanoyl chloride with ethyl benzoate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 2’-Carboethoxy-2,2-dimethylpropiophenone follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2’-Carboethoxy-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2’-Carboethoxy-2,2-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-2,2-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethyl-2-phenylacetate: Similar in structure but differs in the position of the ester group.
2,2-Dimethylpropiophenone: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness
2’-Carboethoxy-2,2-dimethylpropiophenone is unique due to its specific ester and ketone functional groups, which allow it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-9-7-6-8-10(11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCICKQTFBKFOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642466 |
Source
|
Record name | Ethyl 2-(2,2-dimethylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-15-9 |
Source
|
Record name | Ethyl 2-(2,2-dimethyl-1-oxopropyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2,2-dimethylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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